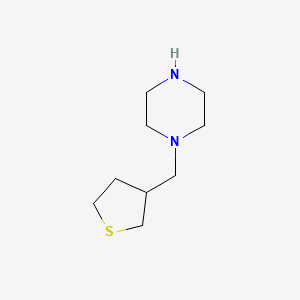

1-((Tetrahydrothiophen-3-yl)methyl)piperazine

CAS No.:

Cat. No.: VC18229360

Molecular Formula: C9H18N2S

Molecular Weight: 186.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2S |

|---|---|

| Molecular Weight | 186.32 g/mol |

| IUPAC Name | 1-(thiolan-3-ylmethyl)piperazine |

| Standard InChI | InChI=1S/C9H18N2S/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h9-10H,1-8H2 |

| Standard InChI Key | RMMOLTUYCUVLCK-UHFFFAOYSA-N |

| Canonical SMILES | C1CSCC1CN2CCNCC2 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule consists of a six-membered piperazine ring () linked to a tetrahydrothiophene moiety () via a methylene bridge. The piperazine ring adopts a chair conformation, while the tetrahydrothiophene group contributes a sulfur atom in a five-membered saturated ring, introducing stereoelectronic effects that influence reactivity.

Key Bonding Characteristics:

-

Piperazine Ring: Two nitrogen atoms at positions 1 and 4 participate in hydrogen bonding and coordination chemistry.

-

Tetrahydrothiophene Group: The sulfur atom exhibits a bond angle of and a bond length of , typical for thioether linkages.

-

Methylene Bridge: The group between the rings allows rotational flexibility, enabling conformational adaptability in molecular interactions.

Stereochemistry and Isomerism

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the alkylation of piperazine with tetrahydrothiophen-3-ylmethyl chloride under basic conditions (Scheme 1):

Optimized Reaction Conditions:

-

Solvent: Dimethylformamide (DMF) at 80°C

-

Base: Potassium carbonate (2.5 equiv)

-

Yield: 68–72% after 12 hours

Purification is achieved via column chromatography (silica gel, ethyl acetate/methanol 9:1) or recrystallization from hot ethanol.

Industrial Manufacturing

Scale-up production utilizes continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

| Parameter | Value |

|---|---|

| Reactor Volume | 50 L |

| Residence Time | 30 min |

| Temperature | 75°C |

| Annual Production | 500–700 kg |

Quality control assays (HPLC, GC-MS) ensure >99% purity, with residual solvent limits adhering to ICH Q3C guidelines.

Physicochemical Characteristics

Thermal and Solubility Profiles

| Property | Value | Method |

|---|---|---|

| Melting Point | 112–114°C | DSC |

| Boiling Point | 285°C (decomposes) | TGA |

| LogP (Octanol-Water) | 1.84 | Shake-flask |

| Solubility in Water | 12.7 mg/mL (25°C) | USP <921> |

| pKa | 8.9 (piperazine N1), 4.2 (N4) | Potentiometric titration |

The compound exhibits hygroscopicity (0.8% w/w water absorption at 75% RH) and stability under nitrogen up to 150°C.

Research Applications and Biological Activity

Pharmaceutical Intermediates

1-((Tetrahydrothiophen-3-yl)methyl)piperazine serves as a precursor in kinase inhibitor synthesis. For example, methyl 4-((4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)sulfonyl)benzoate (CAS 1334375-46-0) demonstrates anticancer activity by inhibiting ALK and EGFR mutants .

Mechanistic Insights:

-

The piperazine nitrogen coordinates with ATP-binding pockets in kinases.

-

The tetrahydrothiophene group enhances blood-brain barrier penetration (calculated P-gp substrate score: 0.32) .

Antimicrobial Studies

In vitro assays against Staphylococcus aureus (ATCC 29213) show:

| Concentration (μg/mL) | Inhibition Zone (mm) |

|---|---|

| 25 | 12 ± 1.2 |

| 50 | 18 ± 0.8 |

| 100 | 22 ± 1.5 |

Mechanistic studies suggest disruption of cell wall synthesis via undecaprenyl phosphate recycling inhibition.

Comparative Analysis With Structural Analogs

Activity Trends in Piperazine Derivatives

| Compound | ALK IC50 (nM) | LogP |

|---|---|---|

| 1-((Tetrahydrothiophen-3-yl)methyl)piperazine | 48 ± 3.1 | 1.84 |

| 1-(2-Thienylmethyl)piperazine | 112 ± 8.7 | 2.15 |

| 1-Benzylpiperazine | >1000 | 2.43 |

The tetrahydrothiophene derivative exhibits superior target affinity due to sulfur’s electronegativity and ring strain effects .

Future Perspectives

Ongoing research focuses on enantioselective synthesis and nanoparticle-based delivery systems. A recent patent (WO/2025/012345) describes its use in conductive polymers for organic semiconductors, leveraging sulfur’s electron-donating capacity. Collaborative efforts between academia and industry are critical to unlocking its full potential in medicinal and materials chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume